![molecular formula C8H8ClF3N2S B3283662 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine CAS No. 771571-63-2](/img/structure/B3283662.png)
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine
Overview
Description
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine, also known as 2C-T-4, is a synthetic drug with hallucinogenic properties. It is a derivative of the phenethylamine class of compounds and is structurally related to the psychedelic drug 2C-T-7. 2C-T-4 was first synthesized by Alexander Shulgin in 1974 and is one of the most widely studied psychedelic compounds due to its unique pharmacological properties. It is a potent agonist at serotonin 5-HT2A receptors and has been investigated for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
Scientific Research Applications
Application in Herbicide Production : The compound and its related derivatives are prominently used as intermediates in the production of herbicides. A study detailed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a significant pyridine derivative used in synthesizing pesticides, especially herbicides (Lu Xin-xin, 2006). This highlights the compound's relevance in the development of agricultural chemicals.
Applications in Pharmaceutical Research : The compound's derivatives also find applications in pharmaceutical research. A study mentioned the design and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which were evaluated for their in vitro anti-cancer activity, indicating the compound's relevance in medicinal chemistry (Catalin V. Maftei et al., 2016).
Structural and Theoretical Analysis : Further research delves into the structural and theoretical analysis of compounds involving 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine. For instance, a study conducted experimental and theoretical studies (FTIR, FT-NMR, UV–Visible, X-ray, and DFT) on a specific compound, offering insights into its structure and properties (Ç. Y. Ataol & Ö. Ekici, 2014).
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2S/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13/h3-4H,1-2,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWYEENFIWMFAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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